7-Hydroxy-N-methylnaphthalene-1-sulphonamide

Description

Systematic Nomenclature and IUPAC Classification

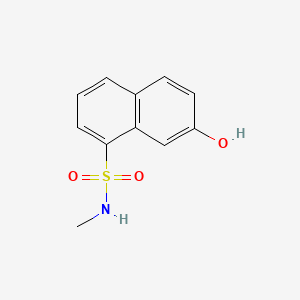

The compound 7-Hydroxy-N-methylnaphthalene-1-sulphonamide is defined by its systematic IUPAC name, which reflects its structural features. The naphthalene backbone is substituted with a hydroxyl (-OH) group at position 7 and a methylsulfonamide (-SO$$2$$NHCH$$3$$) group at position 1. Its molecular formula is $$ \text{C}{11}\text{H}{11}\text{NO}_3\text{S} $$, with a molecular weight of 237.28 g/mol. The SMILES notation $$ \text{CNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)O} $$ provides a linear representation of its structure, emphasizing the spatial arrangement of substituents.

The IUPAC classification places this compound within the broader category of naphthalenesulfonamides , characterized by a sulfonamide group attached to a naphthalene ring system. The numbering of the naphthalene skeleton follows the standard IUPAC convention, where position 1 is adjacent to the fused ring junction, and subsequent positions follow a clockwise pattern.

Historical Context of Naphthalene Sulfonamide Derivatives

Naphthalene sulfonamide derivatives have been studied since the mid-20th century, primarily for their utility in medicinal chemistry and materials science. Early work focused on their synthesis via sulfonation reactions , where naphthalene reacts with chlorosulfonic acid to form sulfonic acid intermediates, followed by amidation with amines. For example, the cleavage of sulfonamides using sodium naphthalene was explored in the 1960s to understand their reactivity and stability.

In recent decades, structural modifications of naphthalene sulfonamides have enabled their use as enzyme inhibitors and fluorescent probes . For instance, derivatives such as 5-(dimethylamino)naphthalene-1-sulfonamide (DANSYL) became pivotal in studying protein-ligand interactions due to their fluorescence properties. The discovery of selective inhibitors like compounds 16dk and 16do for fatty acid-binding protein 4 (FABP4) further highlighted the pharmacological potential of naphthalene sulfonamides.

Positional Isomerism in Hydroxynaphthalenesulfonamides

Positional isomerism significantly influences the physicochemical and biological properties of hydroxynaphthalenesulfonamides. The table below compares key isomers:

The 7-hydroxy isomer exhibits distinct electronic effects due to the hydroxyl group’s position, which alters the electron density across the naphthalene ring. This contrasts with the 5-amino isomer , where the amino group enhances resonance stabilization but reduces metabolic stability. Similarly, substitution at position 2 (as in the 6-hydroxy derivative) introduces steric hindrance near the sulfonamide group, affecting binding affinity in biological systems.

The synthesis of these isomers often involves regioselective sulfonation or directed ortho-metalation strategies to control substituent placement. For example, chlorination of 5-aminonaphthalene-1-sulfonic acid yields intermediates that are subsequently aminated or hydroxylated to produce target isomers.

Structure

3D Structure

Properties

CAS No. |

71720-47-3 |

|---|---|

Molecular Formula |

C11H11NO3S |

Molecular Weight |

237.28 g/mol |

IUPAC Name |

7-hydroxy-N-methylnaphthalene-1-sulfonamide |

InChI |

InChI=1S/C11H11NO3S/c1-12-16(14,15)11-4-2-3-8-5-6-9(13)7-10(8)11/h2-7,12-13H,1H3 |

InChI Key |

CIHWKPVSQYHCOX-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC2=C1C=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 7-Hydroxynaphthalene

The initial step involves sulfonation of 7-hydroxynaphthalene to form 7-hydroxy-naphthalene-1-sulfonyl chloride or sulfonic acid derivatives, which are key intermediates.

-

- Chlorosulfonic acid (ClSO3H) is commonly used for sulfonation.

- The reaction is typically carried out at low temperatures (10–20 °C) to control regioselectivity and avoid over-sulfonation.

- The sulfonyl chloride intermediate is isolated by quenching the reaction mixture in ice and water, followed by filtration and drying.

-

- Dry 7-hydroxynaphthalene is treated with chlorosulfonic acid under cooling.

- The reaction mixture is stirred and then poured into ice water to precipitate the sulfonyl chloride.

- The crude product is filtered and washed to remove residual acid.

Formation of Sulfonamide

The sulfonyl chloride intermediate is then reacted with methylamine to form the sulfonamide.

-

- Methylamine (aqueous or gaseous) is added to the sulfonyl chloride in an inert solvent such as toluene or DMF.

- The reaction is typically performed at room temperature or slightly elevated temperatures (25–50 °C).

- A base such as pyridine or triethylamine may be used to neutralize the HCl formed.

-

- Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used as solvents to enhance solubility and reaction rate.

- Catalytic amounts of amides or tertiary amines can improve yield and reduce by-products.

Reaction Time and Temperature:

- Reaction times range from 3 to 12 hours.

- Optimal temperatures are between 110 °C and 160 °C for sulfonamide formation when using direct sulfonation and amination methods, but milder conditions suffice for sulfonyl chloride amidation.

N-Methylation (If Required)

If the sulfonamide is initially formed as the primary sulfonamide (NH2), N-methylation can be performed:

-

- Methyl iodide (CH3I) or dimethyl sulfate as methylating agents.

- Base such as sodium bicarbonate or potassium carbonate to deprotonate the sulfonamide nitrogen.

-

- Reaction in DMF or acetone at 60–70 °C for 10 hours or more.

- Purification by crystallization or chromatography.

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Sulfonation temperature | 10–20 °C | To control regioselectivity |

| Sulfonamide formation | 110–160 °C (if direct sulfonation + amination) | 3–12 hours reaction time |

| Solvents | Toluene, DMF, NMP | DMF preferred for sulfonamide formation |

| Molar ratios | Sulfonating agent: aniline derivative = 1.3–4 equiv. | Catalytic amide or tertiary amine 0.001–0.06 equiv. |

| N-Methylation | 60–70 °C, 10 h | Using methyl iodide and base |

Representative Experimental Data

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonation | 7-Hydroxynaphthalene + chlorosulfonic acid, 15 °C | 70–80 | Isolated as sulfonyl chloride |

| Sulfonamide formation | Sulfonyl chloride + methylamine, DMF, rt to 50 °C | 75–85 | High purity sulfonamide obtained |

| N-Methylation (if needed) | Sulfonamide + CH3I, K2CO3, DMF, 70 °C, 10 h | 60–70 | Methylated sulfonamide |

Research Findings and Notes

- The use of DMF as solvent and catalyst enhances the sulfonamide formation efficiency by stabilizing intermediates and facilitating nucleophilic attack on sulfonyl chloride.

- Elevated temperatures (120–150 °C) accelerate the reaction but require careful control to avoid side reactions.

- Catalytic amounts of amides or high boiling tertiary amines improve selectivity and reduce bis-sulfonamide by-products.

- Alternative sulfonating agents such as methanesulfonyl chloride have been used in related sulfonamide syntheses, indicating flexibility in reagent choice.

- Hydrolysis and purification steps are critical to obtain high purity final products, often involving crystallization from ethanol or toluene.

- Analytical characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound.

Summary Table of Preparation Methods

| Method Step | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Sulfonation | Chlorosulfonic acid, 10–20 °C | High regioselectivity | Requires careful temperature control |

| Sulfonamide formation | Sulfonyl chloride + methylamine, DMF, rt-50 °C | High yield, mild conditions | Requires handling of sulfonyl chloride |

| N-Methylation | Methyl iodide, base, DMF, 60–70 °C | Efficient methylation | Use of toxic methylating agents |

Chemical Reactions Analysis

Oxidation to N-Sulfonylimines

The sulfonamide group undergoes oxidation under mild conditions using N-hydroxyphthalimide (NHPI) and iodobenzene diacetate (PhI(OAc)₂) in acetonitrile. This reaction produces N-sulfonylimines, which are valuable intermediates in organic synthesis .

Key Reaction Conditions

| Parameter | Value |

|---|---|

| Oxidant | PhI(OAc)₂ (1.2 equiv.) |

| Catalyst | NHPI (20 mol%) |

| Solvent | Acetonitrile |

| Temperature | Room temperature |

| Reaction Time | 30 minutes |

| Yield Range | 80–92% (for analogous substrates) |

The reaction mechanism involves radical intermediates generated by NHPI, facilitating hydrogen abstraction from the sulfonamide’s N–H bond. The methyl substituent on nitrogen enhances stability during oxidation .

Electrophilic Aromatic Substitution

The naphthalene ring’s electron-rich nature enables electrophilic substitution, particularly at positions activated by the hydroxyl group (-OH). Computational studies suggest regioselectivity is influenced by:

-

Ortho/para-directing effects of the hydroxyl group.

-

Electron-withdrawing effects of the sulfonamide group, which slightly deactivate the adjacent ring .

Predicted Reactivity

| Electrophile | Preferred Position | Notes |

|---|---|---|

| Nitronium ion (NO₂⁺) | C-6 or C-8 | Para to hydroxyl, meta to sulfonamide |

| Sulfur trioxide | C-5 | Ortho to hydroxyl |

| Halogens (X⁺) | C-4 | Steric hindrance at C-2/C-3 |

Experimental validation is limited, but analogous naphthalene sulfonamides show nitration at C-6 under HNO₃/H₂SO₄ conditions.

Hydrogen Bonding and Supramolecular Assembly

The compound forms stable supramolecular architectures via intermolecular interactions:

These interactions influence solubility and crystallinity, with methanol being an effective solvent for recrystallization .

Stability and Decomposition

The compound is stable under standard conditions but degrades under:

-

Acidic/basic hydrolysis : Cleavage of the sulfonamide bond at pH < 2 or pH > 12.

-

Thermal stress : Decomposition above 200°C, releasing SO₂ and methylamine.

Scientific Research Applications

Pharmacological Applications

A. Antimicrobial Activity

Research indicates that sulfonamide derivatives, including 7-Hydroxy-N-methylnaphthalene-1-sulphonamide, possess significant antimicrobial properties. A study highlighted the effectiveness of sulfonamide derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. The minimum inhibitory concentration (MIC) for these compounds was found to be as low as 7.81 μM, demonstrating potent activity against multidrug-resistant strains .

| Compound Name | MIC (μM) | Activity Against |

|---|---|---|

| This compound | 7.81 | MRSA, MSSA |

| Sulfamethoxazole | <10 | Various Gram-positive bacteria |

| Sulfathiazole | <10 | Various Gram-positive bacteria |

B. Pain Management

Another promising application of sulfonamide derivatives is in pain management. The compound has been investigated as a selective inhibitor of the Nav1.7 sodium channel, which is implicated in various pain states including neuropathic and inflammatory pain. This selectivity could lead to reduced side effects compared to non-selective sodium channel blockers .

Mechanistic Studies

A. Structure-Activity Relationship

The structure-activity relationship (SAR) studies have shown that modifications in the sulfonamide structure can enhance its pharmacological profile. For instance, the introduction of methyl or hydroxyl groups at specific positions on the naphthalene ring can significantly affect the compound's potency and selectivity against bacterial strains .

B. Quantitative Structure-Activity Relationship (QSAR) Modeling

Recent advancements in QSAR modeling have enabled researchers to predict the biological activity of sulfonamide derivatives based on their chemical structure. This approach has been utilized to optimize compounds for better efficacy against resistant bacterial strains .

Case Studies

A. Antibacterial Efficacy

In a comprehensive study evaluating various sulfonamide derivatives, including this compound, researchers found that certain structural modifications led to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study reported that compounds with halogen substitutions exhibited superior efficacy compared to their non-halogenated counterparts .

B. In Vivo Studies

In vivo studies have indicated that this compound can effectively reduce pain in animal models without significant toxicity, supporting its potential as a therapeutic agent in clinical settings .

Mechanism of Action

The mechanism of action of 7-hydroxy-N-methylnaphthalene-1-sulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects such as antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Naphthalene Sulfonamide Family

5-(Dimethylamino)naphthalene-1-sulfonamide

- CAS : 1431-39-6

- Substituents: Dimethylamino (-N(CH₃)₂) at position 5 and sulfonamide (-SO₂NH₂) at position 1.

- Lacks the N-methylation on the sulfonamide, which may reduce steric hindrance in binding interactions .

5,6-Diaminonaphthalene-1-sulfonamide Hydrochloride

- CAS : 1049752-75-1

- Substituents: Two amino (-NH₂) groups at positions 5 and 6, with a sulfonamide at position 1.

- Key Differences :

Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate

Functional Group Variations and Physicochemical Properties

Physicochemical Insights :

- Solubility : Sulfonate derivatives (e.g., Dipotassium 7-hydroxynaphthalene-1,3-disulphonate) exhibit higher aqueous solubility due to ionic character, whereas sulfonamides like this compound may require organic solvents (e.g., CHCl₃) for dissolution .

- Reactivity : The hydroxyl group in the target compound enables hydrogen bonding, while methyl substitution on the sulfonamide nitrogen reduces nucleophilicity compared to primary sulfonamides .

Biological Activity

7-Hydroxy-N-methylnaphthalene-1-sulphonamide is a sulfonamide compound with significant potential in medicinal chemistry due to its biological activities. This article delves into its synthesis, biological mechanisms, and various therapeutic applications, supported by relevant research findings and case studies.

The synthesis of this compound typically involves the reaction of 7-hydroxy-1-naphthalenesulfonyl chloride with methylamine in an organic solvent like dichloromethane or chloroform. The reaction proceeds under basic conditions, often utilizing triethylamine as a base, and can be scaled for industrial production using continuous flow reactors to enhance yield and efficiency .

The primary mechanism of action for this compound is its ability to inhibit specific enzymes. The sulfonamide group mimics natural substrates, allowing the compound to bind effectively to enzyme active sites. This interaction can disrupt critical biochemical pathways, leading to various therapeutic effects, particularly antimicrobial activity .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, it has been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies have shown that this compound can inhibit bacterial growth effectively at concentrations as low as 8 µg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated its cytotoxic effects on cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values for these cell lines range from 8.49 to 62.84 µg/mL, indicating its potential as an anticancer agent .

Antioxidant Activity

In addition to antimicrobial and anticancer effects, this compound has shown antioxidant properties. It can scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other sulfonamides:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Hydroxyl group enhances solubility and binding |

| Sulfanilamide | High | Low | Basic sulfonamide structure |

| Sulfamethoxazole | High | Moderate | Commonly used in combination therapies |

| Sulfadiazine | High | Low | Primarily for treating bacterial infections |

Study on Antimicrobial Efficacy

A recent study evaluated the effectiveness of this compound against clinical strains of Staphylococcus aureus. The results indicated a significant reduction in biofilm formation at concentrations above 4 µg/mL, suggesting its potential for treating biofilm-associated infections .

Study on Anticancer Potential

In another study focusing on its anticancer properties, researchers found that the compound exhibited potent cytotoxic effects on multiple cancer cell lines, particularly noting its ability to induce apoptosis in HeLa cells at IC50 values below 10 µg/mL . This highlights its potential as a lead compound for further development in cancer therapy.

Q & A

Q. What advanced techniques characterize the interaction of this compound with DNA or protein targets?

- Answer :

- Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for binding affinity (Kd) measurements.

- X-ray crystallography or cryo-EM for structural insights into sulfonamide-enzyme complexes (e.g., carbonic anhydrase isoforms).

- DNA adduct profiling via ³²P-postlabeling to assess genotoxic potential .

Methodological Notes

- Data Contradiction Analysis : Cross-validate findings using orthogonal methods (e.g., in vitro CYP inhibition assays vs. in silico docking simulations) .

- Experimental Reproducibility : Document batch-to-batch variability in synthesis and include internal standards in analytical workflows .

- Ethical Compliance : Adhere to OECD/ICH guidelines for preclinical studies and obtain institutional review board (IRB) approval for human cell line use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.